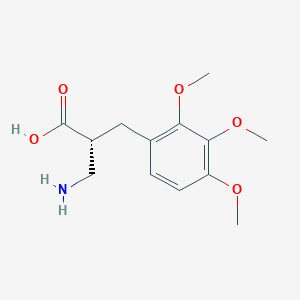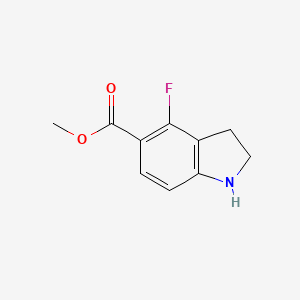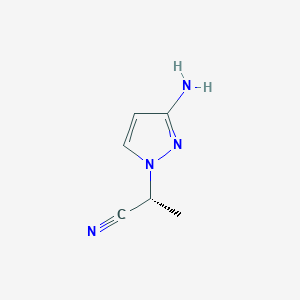
4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a phenyl ring substituted with a butynyl group and a dioxane ring attached to a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-(But-1-yn-1-yl)phenol with 1,3-dioxane-2-carboxylic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions: 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylic acid.
Reduction: Formation of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-methanol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 4-(But-1-yn-1-yl)phenyl acetate
- 4-(But-1-yn-1-yl)phenyl benzoate
- 4-(But-1-yn-1-yl)phenyl propionate
Comparison: Compared to these similar compounds, 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate has a unique dioxane ring, which can influence its chemical reactivity and biological activity. The presence of the dioxane ring may enhance its solubility and stability, making it a more versatile compound for various applications.
特性
分子式 |
C15H16O4 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC名 |
(4-but-1-ynylphenyl) 1,3-dioxane-2-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-2-3-5-12-6-8-13(9-7-12)19-14(16)15-17-10-4-11-18-15/h6-9,15H,2,4,10-11H2,1H3 |
InChIキー |
VIRNLEQZGGHTOI-UHFFFAOYSA-N |
正規SMILES |
CCC#CC1=CC=C(C=C1)OC(=O)C2OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)




![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)

![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
